3,3,3-Trifluoropropylazanium;chloride

Description

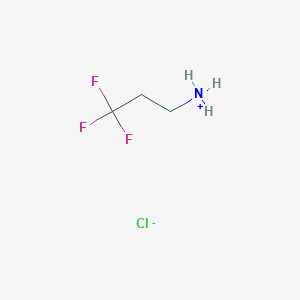

3,3,3-Trifluoropropylazanium;chloride (CAS: Not explicitly provided in evidence) is an ammonium chloride derivative featuring a trifluoropropyl group (-CF₃-CH₂-CH₂-) attached to a protonated amine. This compound is likely synthesized via the reaction of 3,3,3-trifluoropropylamine (CAS: 460-39-9) with hydrochloric acid, forming a stable salt . The trifluoropropyl group imparts unique electronic and steric properties, enhancing lipophilicity and chemical stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

3,3,3-trifluoropropylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOPOYHPIKTQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])C(F)(F)F.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2968-33-4 | |

| Record name | 1-Propanamine, 3,3,3-trifluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2968-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Structural Analogs with Azanium Chloride Moieties

(a) 3-(3,3-Dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride (CAS: 29140-42-9)

- Structure : Contains a benzothiophen-dione group attached to the propyl chain, with dimethylammonium and chloride counterions.

- C₃H₇F₃N⁺·Cl⁻). This complexity may hinder solubility but enhance binding to biological targets .

- Applications : Likely used in specialty chemicals or pharmaceuticals due to its fused aromatic system.

(b) 3-(3-Chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)propyl-dimethylazanium;chloride (CAS: 62674-83-3)

- Structure : Features a benzo[b]benzothiepin moiety with a chlorine substituent.

- Key Differences : The extended polycyclic system increases steric bulk and electron-withdrawing effects compared to the simpler trifluoropropyl group. This could influence reactivity in nucleophilic substitution reactions .

(c) Triflupromazine Hydrochloride (CAS: 146-54-3)

- Structure: A phenothiazine derivative with a trifluoromethyl group and dimethylaminopropyl chain.

- Key Differences: The phenothiazine core enables antipsychotic activity via dopamine receptor antagonism, while the target compound lacks this aromatic system. Both share trifluorinated propylamine motifs, but Triflupromazine’s biological activity is driven by its heterocyclic framework .

Fluorinated Propylamine Derivatives

(a) 3,3,3-Trifluoropropylamine (CAS: 460-39-9)

- Structure : The free amine precursor to 3,3,3-Trifluoropropylazanium;chloride.

- Key Differences : The absence of the chloride counterion reduces polarity, making the amine more volatile. Protonation to the azanium chloride form enhances water solubility, critical for ionic interactions in synthetic pathways .

(b) 3,3,3-Trifluoropropionyl Chloride (CAS: 41463-83-6)

- Structure : An acyl chloride with a trifluoropropyl chain.

- Key Differences : The reactive carbonyl group enables use in Friedel-Crafts acylation or peptide coupling, unlike the ammonium chloride’s ionic reactivity. This highlights the functional versatility of fluorinated propyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.